P-dGuo-P-dGuo-P-dGuo

Description

Properties

Molecular Formula |

C30H38N15O19P3 |

|---|---|

Molecular Weight |

1005.6 g/mol |

IUPAC Name |

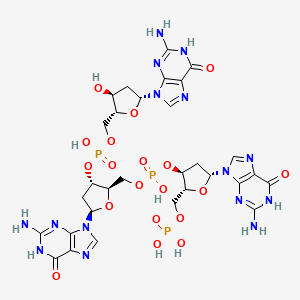

[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxyoxolan-2-yl]methyl [(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate |

InChI |

InChI=1S/C30H38N15O19P3/c31-28-37-22-19(25(47)40-28)34-7-43(22)16-1-10(46)13(60-16)4-58-66(53,54)64-12-3-18(45-9-36-21-24(45)39-30(33)42-27(21)49)62-15(12)6-59-67(55,56)63-11-2-17(61-14(11)5-57-65(50,51)52)44-8-35-20-23(44)38-29(32)41-26(20)48/h7-18,46H,1-6H2,(H,53,54)(H,55,56)(H2,50,51,52)(H3,31,37,40,47)(H3,32,38,41,48)(H3,33,39,42,49)/t10-,11-,12-,13+,14+,15+,16+,17+,18+/m0/s1 |

InChI Key |

OZQSVQHNRQVTHG-SSWFUTKUSA-N |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)O[C@H]4C[C@@H](O[C@@H]4COP(=O)(O)O[C@H]5C[C@@H](O[C@@H]5COP(=O)(O)O)N6C=NC7=C6N=C(NC7=O)N)N8C=NC9=C8N=C(NC9=O)N)O |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OC4CC(OC4COP(=O)(O)OC5CC(OC5COP(=O)(O)O)N6C=NC7=C6N=C(NC7=O)N)N8C=NC9=C8N=C(NC9=O)N)O |

Origin of Product |

United States |

Chemical Synthesis Methodologies and Structural Modifications of P Dguo P Dguo P Dguo

Established Synthetic Routes for Oligodeoxyguanylates

The chemical synthesis of oligonucleotides like P-dGuo-P-dGuo-P-dGuo is predominantly achieved through well-established solid-phase synthesis techniques, with phosphoramidite (B1245037) chemistry being the gold standard. smolecule.comwikipedia.org These methods allow for the sequential addition of nucleotide building blocks to a growing chain attached to a solid support, enabling the precise construction of a desired sequence.

Phosphoramidite Chemistry Applications for Trinucleotide Synthesis

Phosphoramidite chemistry is the most widely used method for the synthesis of oligonucleotides, including trinucleotides. wikipedia.orgoup.com This approach utilizes nucleoside phosphoramidites, which are stabilized phosphorus(III) compounds, as the monomeric building blocks. wikipedia.org The synthesis cycle involves four key steps:

De-blocking (Detritylation): The 5'-hydroxyl group of the nucleoside attached to the solid support is deprotected, typically by removing a dimethoxytrityl (DMT) group with an acid. atdbio.com

Coupling: The activated phosphoramidite of the next nucleoside is coupled to the deprotected 5'-hydroxyl group. This reaction is catalyzed by a weak acid, such as tetrazole. wikipedia.org

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in subsequent cycles. wikipedia.org

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an oxidizing agent like iodine in the presence of water. atdbio.com

This cycle is repeated until the desired trinucleotide sequence is assembled. The use of trinucleotide phosphoramidites, where a pre-formed trimer is added in a single coupling step, offers an elegant solution for applications like protein mutagenesis, as it can circumvent issues of codon bias and frame-shift mutations. oup.commetkinenchemistry.com

Solid-Phase Synthesis Protocols for Oligonucleotides

Solid-phase synthesis is the cornerstone of modern oligonucleotide production. wikipedia.orgnih.govnih.gov The growing oligonucleotide chain is covalently attached to an insoluble solid support, typically controlled pore glass (CPG) or polystyrene. This allows for the easy removal of excess reagents and byproducts by simple filtration after each reaction step, greatly simplifying the purification process. wikipedia.org

The synthesis proceeds in a 3' to 5' direction. The first nucleoside is attached to the solid support via its 3'-hydroxyl group. Subsequent nucleotides are then added one by one to the 5'-end of the growing chain. wikipedia.org Once the synthesis is complete, the oligonucleotide is cleaved from the solid support, and all protecting groups on the phosphate backbone and the nucleobases are removed. The final product is then purified, often using high-performance liquid chromatography (HPLC). smolecule.comwikipedia.org

Targeted Derivatization Strategies of Deoxyguanosine Monomers for Trinucleotide Incorporation

The ability to incorporate modified deoxyguanosine monomers into oligonucleotides is crucial for studying DNA damage, repair mechanisms, and protein-DNA interactions. Various strategies have been developed to synthesize and incorporate these modified building blocks.

Synthesis and Incorporation of Oxidized Deoxyguanosine Analogs (e.g., 8-oxo-dGuo)

8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dGuo) is a common form of oxidative DNA damage and its incorporation into oligonucleotides is of significant interest. oup.comoup.comnih.gov Several synthetic routes for 8-oxo-dGuo phosphoramidites have been developed. nih.govoup.com One approach involves the direct oxidation of a protected deoxyguanosine derivative. Another method starts with the synthesis of 8-bromo-2'-deoxyguanosine, which is then converted to 8-oxo-dGuo. oup.com

Table 1: Comparison of Protective Groups for 8-oxo-dGuo Synthesis

| Protective Group | Deprotection Conditions | Suitability |

| Isobutyryl | 60 min at 55°C | Standard, but may be too harsh for sensitive oligonucleotides. oup.com |

| Phenoxyacetyl | 30 min at room temperature | Milder, suitable for oligonucleotides with other labile modifications. oup.com |

| Diphenylcarbamoyl | Methanolic ammonia | Used in conjunction with other protecting groups for solid-phase synthesis. nih.gov |

N2-Substitution Approaches for Deoxyguanosine Triphosphate Derivatives as Building Blocks

The N2 position of guanine (B1146940), located in the minor groove of the DNA double helix, is a target for modification to probe DNA-protein interactions and develop selective inhibitors of DNA polymerases. nih.govgrantome.com N2-substituted-2'-deoxyguanosine 5'-triphosphates (dNTPs) can be synthesized and tested as substrates for various DNA polymerases. nih.govtandfonline.com

The synthesis of these derivatives often involves the reaction of a suitably protected 2'-deoxyguanosine (B1662781) with an alkylating or arylating agent. For example, N2-alkyl-dGTPs with varying chain lengths and N2-phenyl-dGTPs have been synthesized to study their incorporation by E. coli DNA polymerase I. tandfonline.com Research has shown that while smaller alkyl groups like methyl and ethyl are efficiently incorporated, larger substituents such as n-hexyl and phenyl are poor substrates. tandfonline.com This differential incorporation provides insights into the steric constraints of the polymerase active site.

Table 2: Incorporation of N2-Substituted dGTPs by E. coli DNA Polymerase I

| N2-Substituted dGTP | Incorporation Efficiency |

| N2-Methyl-dGTP | Efficiently incorporated tandfonline.com |

| N2-Ethyl-dGTP | Efficiently incorporated tandfonline.com |

| N2-n-Hexyl-dGTP | Limited incorporation at high concentrations tandfonline.com |

| N2-Phenyl-dGTP | Poor substrate tandfonline.com |

| N2-(p-n-butylphenyl)-dGTP | Poor substrate tandfonline.com |

Synthesis of Formamidopyrimidine-Containing Deoxyguanosine Derivatives

Formamidopyrimidine (Fapy) lesions are another significant form of DNA damage resulting from the opening of the imidazole (B134444) ring of purines. researchgate.net The synthesis of oligonucleotides containing Fapy-dGuo is essential for studying their biological consequences. acs.orgnih.gov

The synthesis of a Fapy-dGuo phosphoramidite for incorporation into oligonucleotides presents challenges due to the potential for the Fapy nucleoside to rearrange. researchgate.netacs.org To overcome this, synthetic strategies often involve the use of a latent formamide (B127407) group, such as a nitro group, which is later converted to the formamide after incorporation into the oligonucleotide. researchgate.net Another approach involves careful control of the deprotection time for the 5'-dimethoxytrityl group of the Fapy-dGuo nucleotide during solid-phase synthesis to minimize rearrangement. researchgate.netacs.org

Once synthesized, these modified oligonucleotides serve as valuable tools to investigate the activity of DNA repair enzymes like formamidopyrimidine glycosylase (FPG). acs.orgnih.gov

Incorporation of 7-Deaza-Deoxyguanosine Triphosphate Derivatives

The synthesis of guanosine-rich oligonucleotides like this compound can be complicated by the formation of stable secondary structures, such as G-quadruplexes, which can hinder polymerase chain reaction (PCR) and sequencing efforts. genelink.com A key strategy to overcome this is the substitution of deoxyguanosine (dG) with 7-deaza-deoxyguanosine (7-deaza-dG). In this analog, the nitrogen atom at position 7 (N7) of the guanine base is replaced by a carbon-hydrogen (C-H) group. genelink.comgeneri-biotech.com This modification prevents the formation of Hoogsteen hydrogen bonds involving the N7 position, which are crucial for the stability of G-quadruplex structures. genelink.com

The incorporation of 7-deaza-dGTP, the triphosphate form of the analog, into an oligonucleotide chain is typically achieved enzymatically using DNA polymerases during solid-phase synthesis or PCR. acs.orgseela.net Studies have shown that DNA polymerases generally accept 7-deaza-dGTP as a substrate, incorporating it into the growing DNA chain opposite a cytosine base. seela.net In some cases, 7-deaza-dGTP can completely replace the natural dGTP in PCR amplification without significant loss of efficiency. acs.org

Further modifications of the 7-deaza-dG scaffold have been developed for specific applications. For instance, introducing a nitro group at the C7 position (7-nitro-7-deaza-dGTP) creates a chemically labile nucleotide. acs.orgpnas.org This lability is useful for DNA genotyping and footprinting techniques, where the DNA strand is intentionally cleaved at the site of the modified base. acs.orgpnas.org Despite the bulky nitro group, these derivatives can be efficiently incorporated by DNA polymerases, sometimes even completely replacing the natural dATP and dGTP during PCR. acs.org Halogenated derivatives, such as 8-halogenated-7-deaza-dGTPs, have also been synthesized to act as mimics of 8-oxo-dGTP, a product of oxidative DNA damage. researchgate.netkyushu-u.ac.jp These compounds have been shown to be potent inhibitors of enzymes like hMTH1, which is involved in sanitizing the nucleotide pool. kyushu-u.ac.jp

The successful synthesis and incorporation of these derivatives depend on high-purity nucleotide triphosphates. acs.org Improved synthetic routes, including convergent and iterative phosphorylation strategies, have been developed to produce these modified building blocks on a larger scale, avoiding laborious HPLC purification steps. nih.gov

Gamma-N-Modification Strategies of Deoxyguanosine Triphosphates

Modification at the terminal gamma-phosphate of deoxyguanosine triphosphate (dGTP) represents another strategic approach to creating functionalized oligonucleotides. These modifications can introduce probes, labels, or inhibitory groups without altering the core nucleobase involved in Watson-Crick pairing. nih.govnih.gov

A common strategy involves the synthesis of γ-N-substituted dGTPs, where an amine-containing molecule is attached to the gamma-phosphorus atom, forming a phosphoramidate (B1195095) bond. nih.govnih.gov For example, γ-N-pyrenylalkyl-8-oxo-dGTP derivatives have been synthesized as biological tools. nih.gov In this synthesis, 8-oxo-dGTP is reacted with a pyrene-containing amine. These modified nucleotides were found to be substrates for DNA polymerase, indicating they can be incorporated into DNA, while also acting as competitive inhibitors for enzymes like human oxodGTPase. nih.gov

Another example is the attachment of 1-aminonaphthalene-5-sulfonate (ANS) to the gamma-phosphate of dNTPs (including dGTP) to create fluorescent analogs. nih.gov The synthesis involves a reaction between the dNTP and ANS in the presence of a carbodiimide (B86325) coupling agent like 1-(3-dimethylaminopropyl)-3-ethyl-carbodiimide hydrochloride (DEC). nih.gov The resulting γ-ANS-dNTPs are valuable for studying the mechanisms of DNA polymerases, as they can be incorporated into a growing DNA strand, and their fluorescence provides a means to monitor the reaction. nih.gov

These gamma-phosphate modifications are particularly useful because they are cleaved off during the polymerase reaction, meaning the final DNA product, such as this compound, remains chemically standard. The modification itself serves as a tool to probe or influence the enzymatic incorporation process. nih.gov

Advanced Characterization Techniques for Synthetic this compound and its Derivatives

Spectroscopic Analysis for Structural Confirmation (e.g., NMR, Mass Spectrometry)

Confirming the structure of synthetic oligonucleotides like this compound and its derivatives is critically dependent on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.govnih.govuba.ar

Mass Spectrometry (MS) provides highly accurate molecular weight information, confirming the successful synthesis and incorporation of any modifications. uba.ar Electrospray ionization (ESI) is a soft ionization technique commonly used for analyzing oligonucleotides, as it allows for the observation of intact molecular ions with minimal fragmentation. tu-chemnitz.de High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the synthesized molecule with high precision. acs.org For instance, in the characterization of a protected precursor to a modified guanosine (B1672433) oligonucleotide, HRMS (FAB+) was used to find an m/z of 1000.5079, which closely matched the calculated value of 1000.5056 for the protonated molecule [M+H]⁺. acs.org In studies of cisplatin-modified guanosine trimers, UPLC-HRAM-MS (ultra-performance liquid chromatography-high resolution accurate mass-mass spectrometry) is used to characterize the purified products. biorxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy is an indispensable tool for detailed structural elucidation in solution. springernature.comresearchgate.net It provides information on the connectivity of atoms, their spatial arrangement, and the dynamics of the molecule. ntu.edu.sg

¹H NMR: The imino proton region (typically 10-12 ppm) of a ¹H NMR spectrum is particularly diagnostic for G-quadruplex structures, which can be formed by guanosine-rich sequences. springernature.comresearchgate.net The presence of sharp signals in this region indicates the formation of stable Hoogsteen hydrogen bonds within G-tetrads. springernature.com For short sequences or derivatives not forming stable quadruplexes, ¹H NMR is still crucial for confirming the presence of sugar and base protons.

³¹P NMR: This technique is specific for the phosphorus atoms in the phosphate backbone. mdpi.com It is highly sensitive to the chemical environment of the phosphodiester linkages. nih.gov For a trimer like this compound, distinct signals would be expected for the two internucleotide phosphate groups. In the synthesis of γ-ANS-modified dNTPs, ³¹P NMR is used to confirm the modification at the γ-phosphate, with distinct chemical shifts observed for the α, β, and γ phosphorus atoms. nih.gov For example, γ-ANS-dATP shows ³¹P signals at -12.60 (γ), -14.10 (α), and -25.79 (β) ppm. nih.gov

The following table summarizes typical NMR chemical shifts for guanosine residues within G-quadruplex structures, which provide a reference for characterizing this compound aggregates. researchgate.net

| Atom | Typical Chemical Shift Range (ppm) | Comments |

| H1 (imino) | 10.5 - 12.0 | Diagnostic for Hoogsteen G-G base pairing in G-tetrads. springernature.com |

| H8 (aromatic) | 7.0 - 8.5 | Sensitive to glycosidic bond conformation (syn or anti). researchgate.net |

| H1' (sugar) | 5.5 - 6.5 | Chemical shift depends on sugar pucker and base conformation. |

| C8 (aromatic) | 135 - 142 | Carbon chemical shifts are probes for dihedral angle distribution. acs.org |

| C1' (sugar) | 82 - 90 | Sensitive to the local conformation of the sugar-phosphate backbone. |

| P (backbone) | -1.0 - -5.0 | ³¹P shifts are indicative of backbone conformation (B-form vs A-form, etc.). mdpi.com |

The combination of MS and NMR provides a comprehensive characterization, with MS confirming the mass and composition, and NMR revealing the detailed atomic-level structure and conformation in solution. nih.govresearchgate.net

Molecular Interactions and Recognition of P Dguo P Dguo P Dguo

Interactions with Nucleic Acids

The guanine-rich nature of this trinucleotide dictates its interactions with other nucleic acid strands, leading to both canonical and non-canonical structures.

The hybridization of P-dGuo-P-dGuo-P-dGuo with its complementary sequence, a trimer of deoxycytidine (dC), is a fundamental interaction in DNA biochemistry. The stability of the resulting duplex is influenced by nearest-neighbor interactions. For instance, the trimer context significantly impacts the thermodynamics of duplex formation. The most stable trimer context for a single rG·dG mismatch in an RNA/DNA duplex is rGGC/dGGC, contributing -1.40 kcal/mol to the duplex free energy at 37°C. researchgate.netnih.gov Conversely, the least stable context, rACU/dACT, destabilizes the duplex by +3.51 kcal/mol. researchgate.netnih.gov This highlights the specificity of hybridization, which is more pronounced in RNA/DNA hybrids compared to DNA/DNA duplexes. researchgate.netnih.gov The formation of these complexes is also affected by environmental factors such as ionic strength and molecular crowding. researchgate.net

Interactive Table: Thermodynamic Stability of Mismatch Trimer Contexts

| Trimer Context (RNA/DNA) | Free Energy Contribution (kcal/mol at 37°C) |

|---|---|

| rGGC/dGGC | -1.40 |

This table illustrates the significant range in thermodynamic stability depending on the neighboring base pairs of a single mismatch.

Oligonucleotides rich in guanine (B1146940), including trimers, have a strong tendency to self-associate into higher-order structures. oup.com This process is driven by the formation of G-quartets, square planar arrangements of four guanine residues stabilized by Hoogsteen hydrogen bonds. oup.comepa.gov These G-quartets can stack on top of each other, leading to the formation of four-stranded structures known as G-quadruplexes. oup.comepa.gov The stability of these structures is significantly enhanced by the presence of monovalent cations, particularly potassium (K+), which coordinate with the carbonyl oxygens of the guanines in the central core of the quadruplex. oup.comepa.gov Studies have shown that even short oligo(dG) sequences can form double- and triple-stranded structures. nih.gov The self-assembly process can be influenced by various factors, including the length of the oligonucleotide and the presence of specific ions. nih.govchemrxiv.org For example, the addition of another monomer to an existing oligomer can radically change its self-assembly behavior, leading to the formation of different nanostructures like nanosheets. chemrxiv.org

Trinucleotide repeats, particularly those containing guanine, are instrumental in forming non-canonical DNA structures like G-quadruplexes. mdpi.comnih.gov These structures are characterized by stacked G-tetrads and are implicated in various biological processes and diseases. nih.gov The formation of G-quadruplexes can be intramolecular or intermolecular. nih.gov The sequence d(GGGTTA)n, found in human telomeres, is a well-known example of a sequence that folds into various G-quadruplex structures, including parallel, hybrid, and antiparallel forms. mdpi.com Even short trinucleotide loops can link G-tetrad layers in these complex structures. oup.com The stability and topology of G-quadruplexes are influenced by factors like the loop length and the surrounding chemical environment. nih.gov The formation of these structures can also be part of a dynamic equilibrium with other forms, such as triple helices, a competition that can be modulated by the presence of different cations. oup.comepa.gov

Interactions with Proteins

This compound and similar oligo(dG) sequences interact with a variety of proteins, playing roles in fundamental cellular processes like DNA replication and repair.

Trinucleotide repeats can form secondary structures that interact with DNA polymerases. fiu.edu DNA polymerase β (pol β), for instance, has been studied in the context of trinucleotide repeat instability. fiu.edunih.gov The DNA synthesis activity of polymerases can influence whether these repeats expand or are deleted. fiu.edu For example, polymerases with weak DNA synthesis activity tend to promote deletions. fiu.edu The interaction is not limited to nuclear polymerases; reverse transcriptases (RTs), essential for retroviruses, also interact with nucleic acid templates. mdpi.com RTs use RNA or DNA as a template for DNA synthesis, and their interaction with the template is a critical step in the viral life cycle. mdpi.comcsic.es The binding of nonnucleoside reverse transcriptase inhibitors (NNRTIs) to a specific pocket in HIV-1 RT can induce conformational changes that inhibit its polymerase activity. nih.gov

Interactive Table: Factors Influencing DNA Polymerase Interaction with Trinucleotide Repeats

| Factor | Influence on Trinucleotide Repeat Stability |

|---|---|

| DNA Polymerase Synthesis Activity | Weak activity promotes deletions |

| Pol β Inhibitor | Shifts outcome towards repeat deletions |

This table summarizes key findings on how DNA polymerase properties and DNA damage can modulate the stability of trinucleotide repeats.

Nuclease enzymes are responsible for the cleavage of phosphodiester bonds in nucleic acids. The recognition of specific sequences or structures by nucleases is crucial for processes like DNA repair. Engineered nucleases, such as zinc-finger nucleases, can be designed to recognize specific trinucleotide sequences. researchgate.net In the context of DNA repair, endonucleases like AP endonuclease 1 (APE1) play a role in preventing trinucleotide repeat expansions by acting on secondary structures like hairpins that can form during base excision repair. oup.com

Phosphodiesterases (PDEs) are a superfamily of enzymes that hydrolyze cyclic nucleotides like cAMP and cGMP. sigmaaldrich.com Some PDEs, particularly those with HD-GYP domains, are involved in the hydrolysis of the bacterial second messenger c-di-GMP. plos.org This hydrolysis can occur in a two-step reaction, producing the linear intermediate pGpG and then GMP. plos.org While their primary substrates are cyclic dinucleotides, the ability of these enzymes to process phosphodiester bonds highlights the general enzymatic machinery available in the cell for the breakdown of oligonucleotide structures.

Interactions with DNA Repair Enzymes

Clustered DNA lesions, characterized by multiple damaged sites within one or two helical turns of DNA, present a significant challenge to cellular repair machinery. mdpi.com A sequence such as this compound, representing a tandem cluster of the oxidized purine (B94841) 8-oxo-7,8-dihydroguanine (8-oxoG), is a prime example of such complex damage. The processing of these clusters by DNA repair enzymes is often inefficient and can be compromised compared to the repair of isolated, single lesions. mdpi.comnih.gov The primary pathway for handling such base damage is the Base Excision Repair (BER) pathway, which is initiated by DNA glycosylases. mdpi.comnih.gov

hMTH1 (Human MutT Homologue 1)

hOGG1 (Human 8-oxoguanine Glycosylase)

Human 8-oxoguanine glycosylase (hOGG1) is the principal enzyme in the BER pathway responsible for recognizing and excising 8-oxoG from DNA. mdpi.comnih.govescholarship.org Once hOGG1 identifies the lesion, it catalyzes the hydrolysis of the N-glycosidic bond to remove the damaged base, creating an apurinic/apyrimidinic (AP) site. mdpi.comoup.com However, the efficiency of hOGG1 is dramatically impacted when 8-oxoG is part of a clustered lesion. mdpi.comnih.gov

Research has shown that the context of the lesion is critical. The presence of another lesion adjacent to the 8-oxoG can severely inhibit the repair process. For example, a mismatch located at the 5' position relative to the 8-oxoG can reduce the repair rate by hOGG1 by as much as 100-fold, whereas a similar mismatch at the 3' position has a negligible effect. nih.gov Similarly, the presence of a nearby abasic site can compromise the cleavage of the 8-oxoG lesion. rsc.org In the context of a this compound cluster, the DNA structure is significantly perturbed. This stiffens the DNA-protein interactions and likely alters the structural features of the target 8-oxoG, making it difficult for hOGG1 to properly engage and evert the base for excision, leading to substantially lower repair yields. mdpi.com

| Substrate Type | Relative Position of Mismatch | Reported Impact on Repair Rate | Reference |

|---|---|---|---|

| Single 8-oxoG (Control) | N/A | Baseline | nih.gov |

| Clustered Lesion (8-oxoG + Mismatch) | 5' to 8-oxoG | Up to 100-fold reduction | nih.gov |

| Clustered Lesion (8-oxoG + Mismatch) | 3' to 8-oxoG | Negligible effect | nih.gov |

Formamidopyrimidine Glycosylase (Fpg)

Formamidopyrimidine-DNA glycosylase (Fpg), also known as MutM in Escherichia coli, is a bacterial DNA glycosylase that serves a similar function to hOGG1, recognizing and removing a wide range of oxidized purines, including 8-oxoG and ring-opened formamidopyrimidines. researchgate.netneb.comuniprot.org Fpg acts as both an N-glycosylase and an AP-lyase, meaning it can remove the damaged base and then cleave the DNA backbone at the resulting AP site. neb.comresearchgate.net

Fpg has been instrumental experimentally in detecting and quantifying clustered DNA damage sites. nih.gov The enzyme is thought to locate damage by inserting a "wedge" residue (specifically Phe114 in Bacillus stearothermophilus) into the DNA helix to test the stability and flexibility of the base pairs. pnas.org In a dense lesion cluster like this compound, the profound distortion of the DNA helix would likely interfere with this interrogation mechanism, affecting the enzyme's ability to efficiently process each individual lesion.

Escherichia coli Endonuclease IV (Nfo)

E. coli endonuclease IV (Nfo) is not a glycosylase that directly recognizes oxidized bases like 8-oxoG. Instead, it is a key AP endonuclease in the BER pathway. biorxiv.orgbiorxiv.org Its function is to process the AP sites that are generated after a glycosylase, such as Fpg, has removed the damaged base. researchgate.net Nfo cleaves the phosphodiester backbone at the 5' side of the AP site, which is a critical step for preparing the DNA for synthesis and ligation to complete the repair. researchgate.net In the context of a this compound cluster, the sequential action of Fpg could create multiple, closely spaced AP sites. The processing of such bistranded or clustered AP sites by Nfo is a high-risk event, as it can lead to the formation of highly cytotoxic double-strand breaks (DSBs). oup.com

| Enzyme | Organism | Primary Role | Interaction with this compound Cluster | Reference |

|---|---|---|---|---|

| hMTH1 | Human | 8-oxo-dGTPase (precursor pool sanitation) | Prevents formation by hydrolyzing 8-oxo-dGTP precursors. Does not act on incorporated lesions. | wikipedia.orgnih.gov |

| hOGG1 | Human | 8-oxoG DNA Glycosylase | Recognizes and excises 8-oxoG, but activity is severely inhibited by adjacent lesions. | mdpi.comnih.gov |

| Fpg (MutM) | E. coli | 8-oxoG DNA Glycosylase / AP Lyase | Recognizes and excises 8-oxoG; its "wedge" mechanism may be hindered by severe helical distortion. | neb.compnas.org |

| Endonuclease IV (Nfo) | E. coli | AP Endonuclease | Processes AP sites after glycosylase action. Processing of multiple nearby AP sites can lead to DSBs. | biorxiv.orgresearchgate.net |

Other Specific Nucleic Acid Binding Proteins and Molecular Recognition Events

Beyond being mere markers of DNA damage requiring repair, clusters of oxidized bases like this compound can participate in distinct molecular recognition events and cellular signaling. Guanine-rich sequences, such as those found in many gene promoters, are particularly susceptible to oxidation, leading to the formation of 8-oxoG clusters. nih.gov These sites can then function as epigenetic-like marks to regulate gene expression.

A notable example of this is the interplay between 8-oxoG, the repair protein OGG1, and the transcription factor NF-κB. Studies have shown that in the promoters of certain pro-inflammatory genes, the presence of 8-oxoG is enriched following a stimulus like TNFα. nih.gov The DNA repair enzyme hOGG1 binds to this 8-oxoG lesion, but instead of solely initiating repair, the OGG1-DNA complex acts as a platform to enhance the recruitment and binding of NF-κB to its nearby recognition motif. nih.gov This novel function couples the DNA damage response directly to transcriptional activation, where OGG1's binding to its substrate facilitates the expression of specific genes. nih.gov

Furthermore, the accumulation of 8-oxoG at gene promoters is associated with the recruitment of other key signaling proteins. The nick sensor protein PARP1 has also been found to co-localize with OGG1 at these oxidatively-damaged promoters, suggesting that the processing of these lesions initiates a broader damage signaling cascade. oup.com

The structural context of the lesion is also a critical factor in molecular recognition. Guanine-rich regions are prone to forming non-canonical DNA structures, such as hairpins or G-quadruplexes. The introduction of 8-oxoG into these sequences can alter their stability and recognition. The repair of 8-oxoG located within a hairpin structure by hOGG1 has been shown to be slower compared to its repair in standard duplex DNA. oup.com This indicates that the unique conformation of the DNA-lesion site is a key determinant for protein binding and enzymatic processing, and that clustered lesions within these non-B DNA structures may be particularly persistent and could serve as stable recognition sites for specific proteins.

Enzymatic Processing and Substrate Specificity of P Dguo P Dguo P Dguo

DNA Polymerase Substrate Utilization and Extension Fidelity

Tandem DNA lesions, characterized by damage to two adjacent nucleotides, present a formidable obstacle to DNA replication and repair. nih.govnih.gov These lesions can be more detrimental to genome stability than isolated modifications. nih.gov The processing of such lesions by DNA polymerases is a critical determinant of cell fate, influencing both the efficiency of replication and the fidelity of DNA synthesis.

Incorporation by Replicative and Translesion Synthesis DNA Polymerases

The bypass of tandem guanine (B1146940) lesions is a complex process involving a variety of DNA polymerases with distinct functionalities. Replicative polymerases are generally stalled by such complex damage, leading to the recruitment of specialized translesion synthesis (TLS) polymerases. mdpi.commdpi.com

Studies on tandem lesions containing 8-oxo-7,8-dihydro-2′-deoxyguanosine (8-oxodG) have shown that these lesions can block primer extension by enzymes like the Klenow fragment of E. coli DNA polymerase I. nih.gov The Klenow fragment, which possesses 5' → 3' polymerase and 3' → 5' exonuclease activities, often stops after incorporating one or two nucleotides opposite the tandem lesion. nih.govwikipedia.org Similarly, tandem lesions are stronger blocks to DNA replication than isolated lesions in various cell systems. mdpi.com

Translesion synthesis polymerases play a crucial role in bypassing tandem guanine damage, albeit with varying efficiency and fidelity. Human DNA polymerase κ (pol κ) and polymerase ι (pol ι) have been implicated in the bypass of tandem lesions, with deficiencies in these polymerases leading to increased mutation frequencies. mdpi.com For instance, the mutation frequency of a tandem lesion involving thymine glycol increased in cells deficient in pol ι and pol κ. mdpi.com Human polymerase η (pol η) is another key TLS polymerase that can bypass oxidative guanine products. nih.govnih.gov It has been shown to replicate through lesions like 8-oxodG with reasonable efficiency. nih.gov Yeast polymerase ζ (pol ζ) is also involved in a major lesion bypass pathway and can perform limited translesion synthesis opposite certain lesions. nih.gov In some cases, the bypass of complex lesions may require the coordinated action of two different TLS polymerases, one acting as an "inserter" and the other as an "extender". mdpi.com

The following table summarizes the activity of various DNA polymerases on tandem guanine lesions.

| DNA Polymerase | Organism/Type | Role in Bypassing Tandem Guanine Lesions | Key Findings |

| Klenow Fragment | E. coli (Replicative) | Significantly blocked by tandem lesions. nih.gov | Primer extension often halts after incorporating one or two nucleotides opposite the lesion. nih.gov |

| Human DNA polymerase κ (pol κ) | Human (TLS) | Involved in both error-free and error-prone bypass. mdpi.com | Deficiency increases the mutation frequency of certain tandem lesions. mdpi.com |

| Human DNA polymerase β (pol β) | Human (BER) | Plays a role in strand-displacement synthesis during long-patch BER of tandem lesions. mdpi.comjhu.edu | Its lyase and polymerase activities are crucial for processing repair intermediates. researchgate.netpnas.org |

| Human DNA polymerase δ (pol δ) | Human (Replicative) | Generally stalled by complex tandem lesions. | Can insert dATP or dCTP opposite 8-oxodG with a ratio of about 1:1. nih.gov |

| Human DNA polymerase η (pol η) | Human (TLS) | Bypasses oxidative guanine lesions, including 8-oxodG. nih.govnih.gov | Can insert dATP or dCTP opposite 8-oxodG with a ratio of about 1:1. nih.gov |

| Human DNA polymerase ι (pol ι) | Human (TLS) | Involved in the bypass of tandem lesions. mdpi.com | Deficiency can lead to a significant increase in mutation frequency. mdpi.com 8-oxoguanine can significantly block its activity. nih.gov |

| Human DNA polymerase ν (pol ν) | Human (TLS) | Specific data on tandem guanine lesions not prominently available in the provided context. | |

| Human Rev1 (hRev1) | Human (TLS) | Functions as an "inserter" polymerase in some TLS pathways. mdpi.com | Often incorporates dCTP opposite lesions. mdpi.com |

| Yeast DNA polymerase ζ (yPol ζ) | Yeast (TLS) | Required for a major lesion bypass pathway. nih.gov | Can act as an "extender" polymerase after initial nucleotide insertion by another polymerase. mdpi.comnih.gov |

Influence of Modified Deoxyguanosine Units on Polymerase Activity and Mutagenic Potential

The presence of modified deoxyguanosine units, such as 8-oxodG, within a tandem lesion significantly impacts polymerase activity and increases the mutagenic potential. 8-oxodG is a common oxidative DNA lesion that can mispair with adenine, leading to G→T transversions. nih.govnih.gov When part of a tandem lesion, the mutagenic potential of 8-oxodG can be exacerbated. For example, G → T transversions attributable to 8-oxodG increase more than 10-fold when it is part of a tandem lesion with 5-formyl-2'-deoxyuridine (5fdU). nih.gov

The type of modification and its position within the tandem lesion influence the polymerase's response. For instance, the Klenow fragment is more significantly blocked by a tandem lesion containing thymine glycol (Tg) compared to one with 8-oxodG. nih.gov The fidelity of nucleotide incorporation is also compromised. While DNA polymerase ι can incorporate C opposite an 8-oxoguanine lesion, it does so with less frequency than A. nih.gov The syn-anti conformational equilibrium of the damaged base and the type of metal cofactor (Mg²⁺ vs. Mn²⁺) can also influence the fidelity of lesion bypass by TLS polymerases like pol η. mdpi.com

The mutagenic outcomes of tandem lesion bypass are summarized in the table below.

| Tandem Lesion Component | Common Mutagenic Outcome | Influencing Factors |

| 8-oxo-7,8-dihydro-2′-deoxyguanosine (8-oxodG) | G→T transversions due to mispairing with adenine. nih.gov | The presence of an adjacent lesion can increase the frequency of this mutation by over 10-fold. nih.gov The specific TLS polymerase involved influences the outcome. mdpi.com |

| Formamidopyrimidine-dGuo (Fapy-dG) | G→T transversions are a major promutagenic event. nih.gov | The mutation frequency can increase threefold when part of a tandem lesion. nih.gov Can also lead to G→A transitions, G→C transversions, and G deletions. nih.gov |

Primer-Template Activity in DNA Synthesis Reactions

Oligodeoxyguanylate sequences, particularly those containing lesions, can serve as primer-templates in DNA synthesis reactions, though their efficiency is often compromised. Tandem lesions act as stronger blocks to DNA replication compared to single lesions. mdpi.com For example, in simian COS-7 cells, the bypass efficiency of a tandem 8-oxoG-Formamidopyrimidine lesion was only 17%, compared to 70% for an isolated 8-oxoG. mdpi.com This indicates that the presence of a second lesion in close proximity significantly inhibits the ability of the polymerase to extend the primer.

The nature of the lesion and the specific polymerase dictate the outcome of the primer extension. For some lesions, a TLS polymerase may only be able to add a single nucleotide opposite the damage before dissociating, requiring another polymerase to continue extension. nih.gov This "two-polymerase" model is a key feature of translesion synthesis across complex DNA damage. mdpi.com

Enzyme-Mediated Hydrolysis and Excision Pathways

The primary defense against the deleterious effects of DNA lesions is their removal through various DNA repair pathways. For non-bulky lesions like those found in tandem guanine adducts, the base excision repair (BER) pathway is paramount. jhu.edunih.gov

Cleavage by Cellular Phosphodiesterases

While specific data on the direct cleavage of the phosphodiester backbone of P-dGuo-P-dGuo-P-dGuo by cellular phosphodiesterases is not extensively detailed in the provided context, the processing of intermediates generated during the repair of such lesions involves phosphodiesterase activity. In the BER pathway, after a DNA glycosylase removes the damaged base, an apurinic/apyrimidinic (AP) endonuclease, which is a type of phosphodiesterase, cleaves the phosphodiester backbone 5' to the abasic site. pnas.org This creates a single-nucleotide gap with a 3'-hydroxyl and a 5'-deoxyribose-5-phosphate (dRP) moiety. pnas.org DNA polymerase β then fills the gap and its dRP lyase activity removes the 5'-dRP, a step involving phosphodiester bond cleavage. researchgate.netpnas.org

Excision by DNA Glycosylases and Endonucleases

Tandem lesions are generally refractory to repair by DNA glycosylases, posing a significant challenge to the BER pathway. mdpi.comnih.gov The presence of an adjacent lesion can sterically hinder the glycosylase from accessing and excising the target damaged base. mdpi.comcsbj.org

For example, the human 8-oxoguanine DNA glycosylase 1 (hOGG1) and its bacterial counterpart, formamidopyrimidine-DNA glycosylase (Fpg), are less efficient at excising 8-oxodG from a tandem lesion compared to an isolated one. mdpi.comnih.gov Similarly, while endonuclease III (Nth) and endonuclease VIII (NEIL1) can excise single dihydrouracil (DHU) lesions, their ability to completely remove tandem DHU lesions is limited. oup.comnih.govresearchgate.net These enzymes may cleave at one of the lesions, but the remaining damaged nucleotide at the terminus can inhibit subsequent repair synthesis by DNA polymerase. oup.com

The following table details the activity of specific glycosylases and endonucleases on tandem lesions.

| Enzyme | Type | Substrate Specificity for Tandem Lesions | Key Findings |

| Formamidopyrimidine-DNA glycosylase (Fpg) | Bacterial DNA Glycosylase | Reduced efficiency in excising 8-oxodG and Fapy-dG from tandem lesions. mdpi.comnih.gov | Excises Fapy-dG more efficiently than 8-oxodG. nih.gov |

| Human 8-oxoguanine DNA glycosylase 1 (hOGG1) | Human DNA Glycosylase | Less efficient at excising 8-oxodG when it is part of a tandem lesion. mdpi.com | Qualitatively different processing of Fapy-dA, Fapy-dG, and 8-oxodG compared to Fpg. nih.gov |

| Endonuclease III (Nth) | DNA Glycosylase/AP Lyase | Inefficient at excising thymine glycol (Tg) from certain tandem lesions. nih.gov Limited capacity for complete removal of tandem dihydrouracil (DHU). oup.comresearchgate.net | Can generate cleavage products that may require further processing by other enzymes like APE1. nih.govresearchgate.net |

| Endonuclease VIII (NEIL1) | DNA Glycosylase/AP Lyase | Limited capacity for complete removal of tandem dihydrouracil (DHU). nih.govresearchgate.net | Can generate cleavage products that may require further processing. nih.govresearchgate.net |

In cases where BER is inhibited, other repair pathways like nucleotide excision repair (NER) may be involved, or the cell may rely on long-patch BER, which involves strand displacement synthesis by DNA polymerase β. mdpi.comnih.gov

Hydrolysis by Nucleoside Triphosphatases and Related Enzymes (e.g., hMTH1 activity on 8-oxo-dGTP)

Nucleoside triphosphatases are enzymes that typically hydrolyze the phosphoanhydride bonds of nucleoside triphosphates, not the phosphodiester bonds that form the backbone of an oligonucleotide. Therefore, an enzyme like a nucleoside triphosphatase would not be expected to directly hydrolyze the this compound structure. However, the inclusion of human MutT Homolog 1 (hMTH1) in this context warrants a discussion of its role in managing oxidized guanine nucleotides, which is highly relevant to the integrity of guanine-rich sequences.

The "P" in the compound's name could be interpreted as representing an oxidized form of guanine, such as 8-oxo-7,8-dihydroguanine (8-oxoG), a common form of oxidative DNA damage. The primary defense against the incorporation of such damaged bases into DNA is the sanitization of the nucleotide pool by enzymes like hMTH1 (also known as NUDT1). oup.com hMTH1 is an oxidized purine (B94841) nucleoside triphosphatase that hydrolyzes oxidized deoxyribonucleoside triphosphates, such as 8-oxo-dGTP, into their monophosphate forms. oup.com This action prevents DNA polymerases from incorporating the damaged nucleotide into a growing DNA strand. nih.govnih.gov

The function of hMTH1 is therefore preventative; it acts on the precursor (8-oxo-dGTP) rather than on the incorporated product (an oligonucleotide containing 8-oxoG). Studies have shown that the activity of hMTH1 is several orders of magnitude greater than that of enzymes that remove 8-oxoG from already synthesized DNA, highlighting its critical role in preventing mutations. nih.gov Should an oxidized guanine nucleotide be incorporated to form a structure like 8-oxo-dGuo-P-dGuo-P-dGuo, its removal would be handled by the base excision repair (BER) pathway, initiated by enzymes like 8-oxoguanine DNA glycosylase (OGG1), not by hMTH1. nih.gov There is no scientific evidence to suggest that hMTH1 possesses the nuclease activity required to cleave the phosphodiester bonds of an oligonucleotide.

The substrate specificity of hMTH1 is broad for oxidized purine nucleoside triphosphates, including 8-oxo-dGTP, 2-hydroxy-dATP, and 8-oxo-dATP. mdpi.com This broad specificity is achieved through a unique mechanism involving the protonation states of two adjacent aspartate residues (Asp-119 and Asp-120) in the active site, which allows the enzyme to recognize different oxidized nucleotides. mdpi.com

Kinetic and Mechanistic Analyses of Enzymatic Reactions

The enzymatic cleavage of the phosphodiester bonds in an oligonucleotide like this compound would be carried out by nucleases, which are broadly classified as endonucleases or exonucleases.

Exonucleases cleave nucleotides one at a time from the end (either 3' or 5') of a polynucleotide chain. An example is snake venom phosphodiesterase (SVPDE), which is a 3'-exonuclease that sequentially hydrolyzes nucleotides from the 3'-hydroxyl end of DNA and RNA. wikipedia.org

Endonucleases cleave phosphodiester bonds within a polynucleotide chain. An example is S1 Nuclease, which is specific for single-stranded DNA and RNA. takarabio.commdpi.com

The mechanism of phosphodiester bond cleavage by many nucleases involves a nucleophilic attack on the phosphorus atom, often facilitated by one or more divalent metal ions (e.g., Mg²⁺ or Zn²⁺) within the enzyme's active site. mdpi.com These metal ions can coordinate a water molecule, activating it to act as a nucleophile for the hydrolysis of the phosphodiester bond. mdpi.com

While specific kinetic parameters for the hydrolysis of this compound are not available, data on related enzymatic reactions provide insight. The kinetic efficiency of hMTH1 for its primary substrates, the oxidized nucleoside triphosphates, has been well-characterized.

| Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (μM⁻¹s⁻¹) |

|---|---|---|---|

| 8-oxo-dGTP | 11.3 | - | - |

| 2-OH-dATP | 14 | - | - |

| 8-oxo-dATP | 7.6 | - | - |

| 2-OH-rATP | 13.4 | - | - |

Data adapted from a 2016 study on MTH1 substrate recognition. Note: kcat values were not provided in the source. nih.gov

For nucleases acting on oligonucleotides, the rate of hydrolysis can be influenced by the sequence and structure of the substrate. For instance, the 3'-exonuclease activity of some DNA polymerases is sensitive to the specific base at the 3' end. mdpi.com Furthermore, bulky adducts or modifications on the guanine base can significantly hinder the activity of exonucleases like SVPDE. mdpi.com The rate-limiting step in the 3'-5' exonuclease activity of some enzymes, such as human AP-endonuclease APE1, has been identified as the release of the cleaved nucleotide product from the active site.

Role in Biochemical Pathways and Cellular Processes

Impact on Deoxynucleotide Pool Homeostasis and Metabolism

De Novo Synthesis and Salvage Pathways:

Cells produce dNTPs through two main routes: the de novo pathway and the salvage pathway.

De Novo Synthesis: This pathway builds nucleotides from simpler precursor molecules. A crucial rate-limiting step is the conversion of ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs) by the enzyme ribonucleotide reductase (RNR). metwarebio.comdiva-portal.orgcreative-proteomics.com The activity of RNR is exquisitely regulated by the levels of various dNTPs to ensure a balanced pool. elifesciences.orgnih.govwikipedia.org Specifically, dGTP acts as an allosteric effector, binding to a "specificity site" on the RNR enzyme to promote the reduction of adenosine (B11128) diphosphate (B83284) (ADP) to dADP. diva-portal.orgelifesciences.orgwikipedia.org This feedback mechanism helps maintain the proper ratio of purine (B94841) deoxyribonucleotides. acs.org

Salvage Pathway: This pathway recycles pre-existing deoxynucleosides, like deoxyguanosine, derived from DNA breakdown or extracellular sources. ontosight.aimdpi.com In this pathway, the enzyme deoxyguanosine kinase (dGK) phosphorylates deoxyguanosine to form deoxyguanosine monophosphate (dGMP). biologists.comontosight.aimdpi.com This dGMP is then further phosphorylated to deoxyguanosine diphosphate (dGDP) and finally to dGTP, which can enter the dNTP pool for DNA synthesis. ontosight.aiexcedr.comontosight.ai The salvage pathway is particularly vital in non-dividing cells and in mitochondria for maintaining mitochondrial DNA (mtDNA). mdpi.complos.org

Consequences of Imbalance:

An imbalance in the dNTP pool, such as an excess of dGTP, can be cytotoxic and mutagenic. biologists.combiorxiv.org Elevated dGTP levels can allosterically inhibit RNR, disrupting the production of other dNTPs. biorxiv.org Furthermore, defects in enzymes involved in deoxyguanosine metabolism are linked to severe diseases. For instance, mutations in purine nucleoside phosphorylase (PNP) can lead to an accumulation of dGTP, causing immunodeficiency. biorxiv.org Similarly, mutations in the mitochondrial enzyme deoxyguanosine kinase (DGUOK) disrupt the mitochondrial dNTP pool, leading to mtDNA depletion and associated disorders. plos.orgembopress.org To counteract toxic accumulation, the enzyme SAMHD1 degrades excess dNTPs, including dGTP, back to their deoxynucleoside form, playing a key role in maintaining homeostasis. biologists.comresearchgate.netbiorxiv.org

The table below summarizes the key enzymes involved in deoxyguanosine metabolism and their role in dNTP pool homeostasis.

| Enzyme | Pathway | Function | Impact on dGTP/dNTP Pool |

| Ribonucleotide Reductase (RNR) | De Novo Synthesis | Converts ribonucleotides to deoxyribonucleotides. | Its activity is allosterically regulated by dGTP to balance purine nucleotide levels. diva-portal.orgelifesciences.org |

| Deoxyguanosine Kinase (dGK/DGUOK) | Salvage Pathway | Phosphorylates deoxyguanosine to dGMP. | Recycles deoxyguanosine into the dNTP pool, crucial for mtDNA maintenance. ontosight.aiembopress.org |

| Purine Nucleoside Phosphorylase (PNP) | Catabolism/Salvage | Degrades deoxyguanosine; can also be involved in salvage. | Defects lead to dGTP accumulation. biorxiv.org |

| SAMHD1 | Catabolism | Degrades dNTPs to deoxynucleosides. | Prevents toxic accumulation of dGTP and other dNTPs. biologists.combiorxiv.org |

Participation in DNA Replication Mechanisms and Fidelity

This section will be generated in a future response.

Involvement in DNA Damage Response and Repair Pathways

This section will be generated in a future response.

Potential Influence on Reverse Transcription Processes and Viral Replication

This section will be generated in a future response.

Advanced Research Methodologies for Studying P Dguo P Dguo P Dguo

In Vitro Enzymatic Assay Development and Optimization

The study of enzymes that metabolize or interact with P-dGuo-P-dGuo-P-dGuo, such as nucleases, polymerases, and ligases, relies on the development of robust in vitro enzymatic assays. jove.com These assays are fundamental for characterizing enzyme kinetics, substrate specificity, and the influence of cofactors.

The development process typically begins with the design of a suitable substrate system. For this compound, this often involves synthesizing a modified version of the oligonucleotide, for instance, by attaching a fluorescent label (e.g., fluorescein) to one end. jove.com This allows for the direct visualization and quantification of the substrate and any resulting products. The enzymatic reaction is initiated by adding the purified enzyme to the labeled substrate in a controlled buffer system. The reaction products are then commonly separated by size using denaturing polyacrylamide gel electrophoresis (PAGE), which offers high resolution for short nucleic acid fragments. addgene.orgnih.gov Visualization is achieved using a fluorescent imager, where the conversion of the substrate to a product can be quantified. For example, a nuclease acting on a 3-mer substrate would result in smaller fragments, while a ligase could join it to another oligonucleotide, resulting in a larger product, both detectable as a shift in band mobility on the gel. jove.com

Optimization is a critical phase in assay development to ensure sensitivity, reproducibility, and accuracy. oup.com This involves systematically varying key parameters to find the optimal conditions for enzyme activity.

Table 1: Key Parameters for Enzymatic Assay Optimization

| Parameter | Rationale for Optimization | Typical Range/Considerations |

|---|---|---|

| Enzyme Concentration | To ensure the reaction rate is proportional to the enzyme amount and within a measurable range. | Varies widely depending on the enzyme's specific activity. Titrations are performed to find the linear range. |

| Substrate Concentration | To determine kinetic parameters like Km and Vmax. | Should typically span concentrations below and above the expected Km. |

| Temperature | Enzymes have optimal temperatures for activity. | Usually tested in a range from 25°C to 50°C, depending on the enzyme's origin. |

| Incubation Time | To ensure initial velocity kinetics are measured, where product formation is linear with time. jove.com | Time-course experiments are run to identify the linear range (e.g., 5 to 60 minutes). |

| pH and Buffer Composition | Enzyme activity is highly dependent on pH and the presence of specific ions. | pH is typically varied from 6.0 to 9.0. Buffer choice depends on the pH range and potential inhibitory effects. |

| Cofactors (e.g., Mg2+, Mn2+, ATP) | Many nucleic acid-metabolizing enzymes require specific metal ions or energy sources for activity. | Concentrations are titrated to determine the optimal level for catalysis. |

A specialized example is the Oligonucleotide Ligation Assay (OLA), which can be adapted to study the ligation of this compound. nih.gov This high-throughput method uses differentially labeled oligonucleotides and a thermostable DNA ligase to covalently join fragments, allowing for sensitive detection. nih.gov Furthermore, recent advances in template-independent enzymatic synthesis platforms, which utilize engineered polymerases, offer novel avenues for studying the addition of guanine (B1146940) moieties and the synthesis of such short oligonucleotides. nih.govresearchgate.net

Biophysical Techniques for Analyzing Molecular Interactions

To understand how this compound interacts with binding partners like proteins, other nucleic acids, or small molecules, highly sensitive biophysical techniques are employed. These methods provide quantitative data on binding affinity, kinetics, and stoichiometry.

Surface Plasmon Resonance (SPR)

SPR is a label-free, real-time optical technique used to measure biomolecular interactions. nih.gov In a typical setup to study this compound, a biotinylated version of the oligonucleotide is immobilized onto a sensor chip surface coated with streptavidin. oup.com A solution containing the potential binding partner (the analyte) is then flowed over the surface. nih.gov The binding of the analyte to the immobilized oligonucleotide causes a change in the refractive index at the sensor surface, which is detected as a change in resonance units (RU). nih.govmdpi.com By monitoring the RU change over time during association and dissociation phases, one can determine key kinetic and affinity constants. oup.com

Table 2: Kinetic and Affinity Data from SPR Analysis

| Parameter | Description | Typical Information Derived |

|---|---|---|

| ka (Association Rate Constant) | The rate at which the analyte binds to the immobilized ligand. | Provides insight into the speed of complex formation. |

| kd (Dissociation Rate Constant) | The rate at which the complex decays into its components. | Indicates the stability of the interaction; a lower kd means a more stable complex. |

| KD (Equilibrium Dissociation Constant) | The ratio of kd/ka; represents the concentration of analyte at which 50% of the ligands are occupied at equilibrium. | A key measure of binding affinity; a lower KD signifies a stronger interaction. |

Microscale Thermophoresis (MST)

MST is a powerful solution-based method for quantifying molecular interactions. springernature.comaimspress.com The technique is based on thermophoresis, the directed movement of molecules in a temperature gradient, which is sensitive to changes in size, charge, and hydration shell. springernature.comaimspress.com To analyze an interaction, one of the binding partners (e.g., a protein) is fluorescently labeled or its intrinsic tryptophan fluorescence is used. iaanalysis.comjove.com A constant concentration of the labeled molecule is mixed with a serial dilution of the unlabeled partner (e.g., this compound). The binding of the oligonucleotide alters the thermophoretic movement of the labeled molecule. This change is plotted against the concentration of the unlabeled partner to generate a binding curve from which the dissociation constant (KD) can be derived. aimspress.com MST is advantageous due to its low sample consumption, rapid measurement time, and ability to perform measurements in complex biological liquids like cell lysates. iaanalysis.comjove.comwisc.edu

Table 3: Comparison of SPR and MST for Interaction Analysis

| Feature | Surface Plasmon Resonance (SPR) | Microscale Thermophoresis (MST) |

|---|---|---|

| Principle | Change in refractive index upon binding to a surface. mdpi.com | Change in molecular movement in a temperature gradient upon binding. springernature.com |

| Labeling | Label-free for the analyte; ligand is immobilized. nih.gov | Requires one binding partner to be fluorescently labeled (or have intrinsic fluorescence). jove.com |

| Environment | Surface-based; requires immobilization which can affect molecular conformation. | In-solution; measurements are made in a more native-like state. springernature.com |

| Throughput | Moderate to high, with multi-channel instruments available. | High, with 16 capillaries measured simultaneously. |

| Sample Consumption | Relatively low, but requires continuous flow of analyte. | Very low (microliter scale). iaanalysis.com |

| Data Output | Real-time kinetic data (ka, kd) and affinity (KD). oup.com | Primarily endpoint affinity data (KD). aimspress.com |

Advanced Chromatographic and Electrophoretic Methods for Separation and Quantification

The purification, quantification, and analysis of this compound and its potential G-quadruplex structures require high-resolution separation techniques.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a powerful tool for the purification and analysis of oligonucleotides. For G-rich sequences like this compound, which can form aggregates and secondary structures, RP-HPLC can help relax these structures, leading to better separation and quantification. idtdna.com Ion-pairing RP-HPLC, often coupled with mass spectrometry (LC-MS), is particularly effective, allowing for simultaneous separation and mass determination of the oligonucleotide and any impurities. google.com

Capillary Electrophoresis (CE)

CE offers extremely high separation efficiency and is well-suited for analyzing short oligonucleotides. Capillary gel electrophoresis (CGE) can be used to separate oligonucleotides based on size with high resolution. nih.gov Furthermore, CE is an excellent method for studying the formation of G-quadruplex structures. researchgate.net The compact nature of a folded G-quadruplex gives it a different electrophoretic mobility compared to its unfolded, single-stranded counterpart. By analyzing the sample under non-denaturing conditions, often in the presence of cations like K+ that stabilize quadruplexes, CE can be used to validate G-quartet formation and study the factors influencing its stability. nih.govresearchgate.net

Gel Electrophoresis

Gel electrophoresis is a fundamental technique for separating nucleic acids based on their size. yourgenome.org While agarose (B213101) gels are standard for larger DNA fragments, they are less effective for very short oligonucleotides. nih.gov For a trinucleotide like this compound, polyacrylamide gel electrophoresis (PAGE) is the method of choice. addgene.org PAGE provides significantly higher resolution for small DNA fragments, capable of separating molecules that differ by just a single nucleotide. nih.gov

Table 4: Comparison of Electrophoretic Methods for this compound Analysis

| Method | Principle | Resolution for Short Oligonucleotides | Key Application for this compound |

|---|---|---|---|

| Agarose Gel Electrophoresis | Sieving through a porous agarose matrix based on size. nih.gov | Low. Best for fragments >100 bp. nih.gov | Generally unsuitable for a trinucleotide, but can be used to analyze products of ligation reactions. |

| Polyacrylamide Gel Electrophoresis (PAGE) | Sieving through a cross-linked polyacrylamide matrix. nih.gov | Very High. Can resolve single-base differences. addgene.orgnih.gov | Separation and quantification of the trinucleotide from synthesis failures, or analysis of enzymatic assay products. jove.com |

| Capillary Gel Electrophoresis (CGE) | Electrophoresis within a gel-filled capillary tube. nih.gov | Extremely High. | High-purity analysis and quantification. |

| Capillary Zone Electrophoresis (CZE) | Separation in a free-solution buffer within a capillary based on charge-to-mass ratio. researchgate.net | High. Can separate based on composition and conformation. researchgate.net | Analysis of purity and detection of G-quadruplex formation. researchgate.net |

Isotopic Labeling Applications in Mechanistic and Pathway Studies

Isotopic labeling is a powerful technique for elucidating reaction mechanisms and tracing metabolic pathways. By replacing atoms with their heavier, stable isotopes (e.g., 13C, 15N, or 2H), molecules can be tracked using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. isotope.com

For this compound, stable isotopes can be incorporated through two main strategies:

Chemical Synthesis : This approach uses phosphoramidite (B1245037) building blocks that have been pre-labeled with isotopes at specific positions. This allows for precise, site-specific placement of a label within the oligonucleotide, which is invaluable for mechanistic studies of protein-nucleic acid interactions at a specific residue. isotope.com

Enzymatic Synthesis : This method involves using enzymes like polymerases with isotopically labeled deoxynucleoside triphosphates (e.g., 15N, 13C-dGTP). This is ideal for uniformly labeling the entire molecule. isotope.com

Once labeled, the oligonucleotide can be used in various applications. In mechanistic studies, the fate of the labeled atoms can be followed during an enzymatic reaction, providing direct evidence for bond cleavage and formation. For example, using 15N-labeled guanine allows for sensitive NMR experiments, such as 1H-15N HMBC, to detect and characterize low-abundance reaction intermediates in complex mixtures. acs.org In pathway studies, a labeled this compound could be introduced into a cellular system, and its conversion into other molecules can be traced by tracking the isotopic signature with MS, revealing its metabolic fate.

Table 5: Common Isotopes and Their Applications in Studying this compound

| Isotope | Incorporation Method | Analytical Technique | Application |

|---|---|---|---|

| 13C | Chemical or Enzymatic Synthesis. isotope.com | NMR, Mass Spectrometry | Elucidating biosynthetic pathways; structural studies via NMR. acs.org |

| 15N | Chemical or Enzymatic Synthesis. isotope.com | NMR, Mass Spectrometry | Mechanistic studies of enzymes; probing hydrogen bonds in structural studies; identifying intermediates. isotope.comacs.org |

| 2H (Deuterium) | Chemical Synthesis | NMR | Simplifying complex NMR spectra for structural determination. isotope.com |

| 18O | Chemical Synthesis (e.g., in phosphate (B84403) backbone) | Mass Spectrometry | Probing the mechanism of nuclease and ligase reactions involving the phosphate group. acs.org |

Computational and Molecular Modeling Approaches

Computational and molecular modeling methods provide atomic-level insights into the structure, dynamics, and interactions of this compound, complementing experimental data.

Molecular Dynamics (MD) Simulations

MD simulations are a cornerstone for studying guanine-rich sequences. nih.gov These simulations model the movement of every atom in the molecule and its surrounding solvent over time, based on a physical force field. For this compound, MD simulations can be used to:

Investigate Structural Stability: Predict the most stable three-dimensional conformations of the trinucleotide, including its potential to form G-quadruplex structures, even transiently. oup.com

Analyze Dynamics: Study the flexibility of the sugar-phosphate backbone and the dynamics of loop regions if it forms part of a larger structure. oup.com

Model Interactions: Simulate the binding of this compound to a protein, revealing the specific atomic interactions (e.g., hydrogen bonds, electrostatic interactions) that stabilize the complex.

Understand Ion Effects: A critical aspect of G-quadruplex simulation is the accurate modeling of monovalent cations (like K+) that are essential for stabilizing the G-tetrad core. nih.govoup.com

Enhanced Sampling and Free Energy Calculations

Standard MD simulations can be limited in the timescale they can explore. nih.gov To overcome this, enhanced sampling techniques like Steered Molecular Dynamics (SMD) can be used. SMD applies an external force to pull the molecule apart, allowing researchers to study its mechanical properties and unfolding pathways, potentially identifying intermediate states that are difficult to capture experimentally. acs.org Free energy calculation methods can be used to predict the binding affinity of the oligonucleotide to a receptor, providing a theoretical counterpart to experimental values from SPR or MST. mdpi.com

Table 6: Computational Approaches for Studying this compound

| Modeling Technique | Primary Objective | Information Gained |

|---|---|---|

| Molecular Dynamics (MD) Simulation | To simulate the time-evolution of the molecule at an atomic level. nih.gov | Structural conformations, dynamic motions, solvent effects, ion interactions, binding modes. oup.com |

| Steered MD (SMD) | To simulate the mechanical unfolding or dissociation of a complex. acs.org | Unfolding pathways, intermediate structures, relative mechanical stability. acs.org |

| Molecular Docking | To predict the preferred binding orientation of one molecule to another. innovareacademics.in | Binding pose, potential interaction sites, initial structure for MD simulations. |

| Quantum Mechanics (QM) | To model electronic structure with high accuracy. | Accurate description of bond forming/breaking, electronic properties, charge distribution. Used for smaller fragments or QM/MM hybrid models. |

| Free Energy Perturbation (FEP) / Thermodynamic Integration (TI) | To calculate the relative binding free energy between ligands. | Quantitative prediction of binding affinity changes upon modification. |

These computational tools are crucial for building a holistic understanding of this compound, from its intrinsic structural preferences to its complex interactions within a biological context. slideshare.net

Future Research Directions and Theoretical Perspectives on P Dguo P Dguo P Dguo

Elucidating Novel Enzymatic Activities and Substrate Specificities

Future research into the enzymatic interactions with P-dGuo-P-dGuo-P-dGuo could unveil novel catalytic activities and expand our understanding of enzyme substrate specificity. Guanine-rich sequences are known to be processed by a variety of enzymes, and the trinucleotide itself may act as a minimal recognition motif or a modulator of enzymatic function.

Research could focus on enzymes whose activity is influenced by G-rich sequences. For instance, DNA polymerases, helicases, and nucleases interact with G-quadruplex structures, and the trinucleotide could serve as a core recognition element. sci-hub.stntu.edu.sg Studies have shown that the activity of certain enzymes can be significantly altered in the presence of G-rich oligonucleotides. researchgate.net For example, the Fpg protein (formamidopyrimidine-DNA glycosylase) from Escherichia coli has a known substrate specificity for purine (B94841) lesions in DNA. acs.org Investigating the interaction of such enzymes with this compound could reveal whether this short sequence is sufficient to influence enzymatic activity.

Furthermore, exploring the potential for this trinucleotide to act as a substrate for nucleoside kinases is a promising avenue. embopress.orgnih.gov Deoxyguanosine kinase, for example, is responsible for phosphorylating deoxyguanosine. nih.gov Understanding if and how this compound is phosphorylated could provide insights into its metabolic fate and potential role in cellular signaling.

A key area of investigation would be the impact of this trinucleotide on enzymes involved in DNA repair and replication. The presence of G-rich sequences can lead to the formation of secondary structures that pose challenges for the replication machinery. nih.gov Studying how this compound affects the processivity and fidelity of DNA polymerases could illuminate mechanisms of genomic instability associated with G-rich regions. oup.com

Understanding Complex Molecular Recognition Events in Macromolecular Assemblies

A primary area of future research lies in understanding how this compound participates in the formation of and recognition by larger macromolecular assemblies. csic.estheilouzlab.com Guanine-rich sequences have a propensity to form four-stranded structures known as G-quadruplexes, which are stabilized by stacked G-tetrads. sci-hub.stfrontiersin.orgnih.gov While a single trinucleotide is too short to form an intramolecular G-quadruplex, it can participate in the formation of intermolecular structures. sci-hub.stoup.com

The molecular recognition of G-quadruplexes by proteins is a critical aspect of their biological function. ntu.edu.sgnih.govacs.org These recognition events are highly specific and involve a combination of hydrophobic, stacking, and electrostatic interactions. ntu.edu.sgacs.org Research could explore how proteins that are known to bind G-quadruplexes, such as Rap1 and various helicases, interact with assemblies formed by this compound. ntu.edu.sgnih.gov This could reveal the minimal structural requirements for protein binding and the thermodynamic principles governing these interactions.

The table below summarizes key proteins that recognize G-quadruplex structures and could be investigated for their interaction with assemblies of this compound.

| Protein | Function | Basis of Recognition |

| Rap1 | Telomere maintenance, transcriptional regulation | Utilizes a DNA-binding domain that adapts to recognize the planar face of a G-tetrad through hydrophobic interactions. nih.gov |

| TDP-43 | RNA processing, implicated in neurodegenerative diseases | Binds to parallel-stranded G4 DNA/RNA, likely through its two RNA recognition motifs. frontiersin.org |

| FUS | RNA binding protein, implicated in neurodegenerative diseases | Recognizes and binds to mRNA containing G4 motifs. frontiersin.org |

| Nucleolin | Multiple cellular processes including ribosome biogenesis and cell proliferation | Acts as a target for G-rich aptamers like AS1411. nih.govresearchgate.net |

| Ankyrin proteins | Diverse cellular functions | A bundle of α-helices and loops forms a flat surface to stack on the G-tetrad core. acs.org |

Understanding these recognition events at the level of a simple trinucleotide assembly would provide a high-resolution view of the forces driving the stability and specificity of protein-G-quadruplex interactions.

Exploring Unconventional Biological Roles and Regulatory Functions

The discovery of G-quadruplexes in biologically significant regions of the genome, such as telomeres and gene promoters, has pointed to their important regulatory roles. sci-hub.stmdpi.com Future research should investigate whether short guanine-rich sequences like this compound can have direct or indirect regulatory functions.

One potential role is in the regulation of gene expression. G-quadruplexes in promoter regions can act as transcriptional repressors. mdpi.com It is conceivable that the localized concentration of this compound, or its formation into intermolecular G-quadruplexes, could influence the accessibility of transcription factors to DNA.

Another area of interest is the potential for this trinucleotide to act as a signaling molecule. The accumulation of certain nucleotides and deoxynucleotides, such as dGTP, has been linked to cellular stress and disease. taylorandfrancis.com Investigating the cellular concentrations of this compound under different physiological and pathological conditions could reveal its potential as a biomarker or a participant in cellular signaling pathways.

Furthermore, G-rich oligonucleotides have been shown to have biological activities as aptamers, binding to specific protein targets and modulating their function. nih.govresearchgate.net While a trinucleotide is likely too small to act as a highly specific aptamer on its own, it could contribute to the binding affinity and specificity of larger aptameric structures. Research in this area could explore the use of this compound as a building block for the design of novel aptamers.

Development of Novel Biochemical Probes and Tools Based on Deoxyguanosine Trinucleotides

The unique structural properties of guanine-rich sequences make them attractive for the development of novel biochemical probes and tools. sci-hub.stdiva-portal.org this compound, as a fundamental unit, could be the basis for creating such tools.

One promising direction is the development of fluorescent probes for detecting specific nucleic acid structures or protein-nucleic acid interactions. By attaching fluorophores to the trinucleotide, it may be possible to design probes that change their fluorescence properties upon binding to a target or assembling into a G-quadruplex. biorxiv.org

Another application is in the field of nanotechnology. DNA is increasingly being used as a material for the construction of nanoscale objects and devices. The self-assembly properties of this compound into intermolecular G-quadruplexes could be harnessed to create novel nanomaterials with defined structures and properties.

Furthermore, synthetic derivatives of this trinucleotide could be developed as potential therapeutic agents. G-rich oligonucleotides have been investigated as anticancer and antiviral agents. oup.comnih.gov By modifying the structure of this compound, for example, by altering the phosphate (B84403) backbone or the sugar moiety, it may be possible to create molecules with enhanced stability and biological activity.

The table below outlines potential applications of this compound-based probes and tools.

| Application Area | Potential Use of this compound |

| Biochemical Probes | - Fluorescently labeled trinucleotides to probe G-quadruplex formation and protein binding.- As a minimal component in displacement assays for screening G-quadruplex binding ligands. diva-portal.org |

| Therapeutic Agents | - Building block for the synthesis of more complex G-rich aptamers with therapeutic potential. nih.govresearchgate.net- Modified trinucleotides as inhibitors of enzymes that process G-rich sequences. |

| Nanotechnology | - Self-assembling unit for the construction of DNA-based nanomaterials. |

| Diagnostics | - Component of aptamer-based biosensors for the detection of specific biomarkers. mdpi.com |

Q & A

Q. How can researchers reconcile discrepancies between in silico predictions and empirical data for this compound’s binding modes?

- Methodological Answer : Perform ensemble docking with multiple protein conformations (e.g., from MD trajectories) to account for flexibility. Validate with X-ray crystallography or Cryo-EM to resolve ligand poses. Use ROC curves to evaluate predictive performance of computational models against experimental benchmarks .

Tables for Comparative Analysis

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.